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molecular formula C9H9IN2 B8433837 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Cat. No. B8433837
M. Wt: 272.09 g/mol
InChI Key: ODYSJLQUSNTOBG-UHFFFAOYSA-N
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Patent
US07176216B2

Procedure details

N-Chlorosuccinimide (411 g, 3.08 mol) was gradually added to a mixture of 2-ethylpyrazolo[1,5-a]pyridine (360 g, 2.46 mol), ethyl acetate (3600 mL), water (1800 mL) and sodium iodide (480 g, 3.20 mol, 1.3 equivalents) over a period of 30 minutes while cooling with ice, and then the reaction mixture was stirred for 2 hours and 20 minutes at room temperature. After the reaction, water and ethyl acetate were added to the reaction mixture and extraction was performed with ethyl acetate. The organic extract was washed twice with 10% aqueous sodium thiosulfate, and then concentrated. Hexane was added to the residue, the mixture was heated to dissolution and the resulting solution was filtered to remove insoluble residue. After then washing the hexane solution with water, the hexane layer was concentrated, the residue was dissolved in ethyl acetate and the solvent was evaporated to afford 663 g of the title compound (98.9% yield).
Quantity
411 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.9%

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.[CH2:9]([C:11]1[CH:19]=[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][N:13]2[N:12]=1)[CH3:10].[I-:20].[Na+]>C(OCC)(=O)C.O>[CH2:9]([C:11]1[C:19]([I:20])=[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][N:13]2[N:12]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
411 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
360 g
Type
reactant
Smiles
C(C)C1=NN2C(C=CC=C2)=C1
Name
Quantity
480 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1800 mL
Type
solvent
Smiles
O
Name
Quantity
3600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours and 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
ADDITION
Type
ADDITION
Details
were added to the reaction mixture and extraction
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed twice with 10% aqueous sodium thiosulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to dissolution
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble residue
WASH
Type
WASH
Details
After then washing the hexane solution with water
CONCENTRATION
Type
CONCENTRATION
Details
the hexane layer was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=NN2C(C=CC=C2)=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 663 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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